N-[2-(furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
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Overview
Description
N~1~-[2-(2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a heterocyclic compound that features a quinazolinone core fused with a furan ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves the condensation of 2-aminobenzamide with 2-furylcarboxaldehyde under acidic conditions to form the quinazolinone core. This is followed by further functionalization to introduce the furan ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are commonly employed.
Major Products
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N~1~-[2-(2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N1-[2-(2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It targets bacterial enzymes and cancer cell receptors.
Pathways Involved: Inhibits DNA synthesis in bacteria and induces apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazoles: Known for their anticancer properties.
Oxadiazoles: Exhibit antibacterial and antiviral activities.
Furadiazoles: Similar in structure and function, used in various therapeutic applications.
Uniqueness
N~1~-[2-(2-FURYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its dual functionality, combining the properties of quinazolinones and furans, which enhances its biological activity and therapeutic potential .
Properties
Molecular Formula |
C19H15N3O3 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C19H15N3O3/c23-18(13-7-2-1-3-8-13)21-22-17(16-11-6-12-25-16)20-15-10-5-4-9-14(15)19(22)24/h1-12,17,20H,(H,21,23) |
InChI Key |
CJNXXVVEEYUUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origin of Product |
United States |
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